Bicyclo[3.1.1]heptan-2-amine
Description
Significance of Bridged Bicyclic Systems in Modern Organic Chemistry
Bridged bicyclic systems, a class of polycyclic compounds where two rings share three or more atoms, represent a cornerstone of modern organic chemistry. wikipedia.org These structures, such as the bicyclo[3.1.1]heptane framework, are not merely chemical curiosities but are fundamental building blocks that offer a rigid and well-defined three-dimensional geometry. wikipedia.orgchemrxiv.org This rigidity contrasts sharply with the flexible nature of many acyclic and monocyclic systems, allowing chemists to lock functional groups in specific spatial orientations, which can enhance interactions with biological targets. rsc.org The defined stereochemistry of these systems is crucial in fields like medicinal chemistry and materials science. slideshare.net
A key principle governing the stability and reactivity of these systems is Bredt's Rule, which states that a double bond cannot be located at a bridgehead position in a small bridged ring system due to the geometric constraints that prevent the formation of a stable, planar sp² hybridized carbon. chemca.in This rule underscores the inherent strain within these molecules, a factor that presents both challenges and opportunities in their synthesis and application. chemca.innih.gov While this ring strain makes their synthesis complex, it also imbues them with unique reactivity. rsc.orgnih.gov The exploration of bridged bicyclic compounds has been driven by a desire to move beyond flat, two-dimensional molecules, a concept often referred to as "escaping from flatland" in drug design. rsc.org The introduction of these three-dimensional scaffolds can lead to significant improvements in the physicochemical properties of molecules. rsc.orgnih.govnih.gov
The nomenclature of these compounds, such as bicyclo[2.2.1]heptane (norbornane), precisely describes their structure. wikipedia.orgchemistrysteps.com The numbers in the brackets indicate the number of carbon atoms in the bridges connecting the two bridgehead atoms. chemistrysteps.com This systematic naming allows for clear communication of these complex three-dimensional shapes. The continued development of synthetic methods to access diverse and polysubstituted bridged bicyclic cores is a major focus of contemporary organic chemistry, aiming to expand the available chemical space for various applications. chemrxiv.org
Conceptual Framework of Three-Dimensional Bioisosteres in Molecular Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group or substructure within a biologically active molecule with another group that retains similar biological activity. tandfonline.com The goal of this substitution is often to optimize the compound's pharmacokinetic and pharmacodynamic properties, such as enhancing potency, improving selectivity, increasing metabolic stability, or reducing toxicity. tandfonline.com While classical bioisosteres often involved simple atomic or group replacements, the modern concept has evolved to embrace three-dimensional (3D) shape and electronic properties. tandfonline.comdigitellinc.com
The conceptual framework of 3D bioisosteres has gained significant traction as a means to overcome the limitations associated with the frequent use of flat aromatic rings, particularly phenyl groups, in drug molecules. rsc.orgnih.gov While ubiquitous, these planar structures can be associated with poor metabolic stability and low aqueous solubility. nih.gov Saturated, C(sp³)-rich 3D scaffolds, including bridged bicyclic systems like bicyclo[3.1.1]heptane, have emerged as effective bioisosteric replacements for these aromatic rings. rsc.orgnih.gov These 3D bioisosteres mimic the spatial arrangement of substituents on an aromatic ring while introducing improved physicochemical properties. rsc.orgnih.gov For instance, replacing a phenyl ring with a rigid 3D structure can dramatically improve water solubility and reduce lipophilicity, all while potentially maintaining or even enhancing biological activity. rsc.org
Bicyclo[3.1.1]heptanes (BCHeps) are particularly noteworthy as bioisosteres for meta-substituted benzene (B151609) rings. nih.govnih.govresearchgate.net Computational analyses have shown that the bond angles and distances between substituents on these saturated scaffolds can closely mimic those of substituted benzenes, providing a theoretical underpinning for their use as benzene mimics. nih.gov The development of synthetic methodologies to access these 3D scaffolds is crucial for their application in drug discovery, enabling the exploration of novel chemical space and the generation of new intellectual property. nih.govtandfonline.com Modern approaches even leverage deep generative models to design novel bioisosteres by learning the complex distributions of molecular structures and their interaction profiles. digitellinc.comacs.org
Cycloaddition Strategies
Cycloaddition reactions represent a powerful and atom-economical approach to constructing the bicyclo[3.1.1]heptane core. These methods often utilize highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), to drive the formation of the target bicyclic system.
Formal [4π + 2σ] Cycloadditions
Formal [4π + 2σ] cycloadditions have emerged as an effective strategy for synthesizing heteroatom-containing bicyclo[3.1.1]heptane derivatives. These reactions typically involve the combination of a 4π electron component with a 2σ electron component from a strained ring system.
A notable synthetic route involves an amine-promoted, three-component reaction that provides access to 2-oxa-3-azabicyclo[3.1.1]heptanes, key derivatives of the target amine structure. rsc.orgresearchgate.netbohrium.comrsc.org This method utilizes a formal dipolar [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones. rsc.orgrsc.org The nitrones are conveniently generated in situ from the condensation of hydroxylamines and polyformaldehyde. rsc.orgrsc.org
The reaction proceeds under mild, transition-metal-free conditions and demonstrates excellent functional group tolerance. rsc.orgrsc.org A key feature of this methodology is the differing regioselectivity observed between mono-substituted and disubstituted BCBs, which adds to its synthetic utility. rsc.orgrsc.org The use of an amine promoter is crucial, distinguishing this method from Lewis acid-catalyzed variants. rsc.org
Table 1: Examples of Amine-Promoted [4π + 2σ] Cycloaddition Reaction conditions typically involve the bicyclo[1.1.0]butane, a hydroxylamine, polyformaldehyde, and a promoting amine in a suitable solvent.
| Bicyclo[1.1.0]butane Substrate | Hydroxylamine Substrate | Promoting Amine | Product Structure | Yield (%) |
| Phenyl-substituted BCB | N-Phenylhydroxylamine | Triethylamine | 2-Phenyl-3-phenyl-2-oxa-3-azabicyclo[3.1.1]heptane | 85 |
| Ethyl-substituted BCB | N-Benzylhydroxylamine | DBU | 2-Ethyl-3-benzyl-2-oxa-3-azabicyclo[3.1.1]heptane | 78 |
| Cyano-substituted BCB | N-Methylhydroxylamine | Triethylamine | 2-Cyano-3-methyl-2-oxa-3-azabicyclo[3.1.1]heptane | 92 |
This table is illustrative, based on typical outcomes described in the literature. Specific yields vary with exact substrates and conditions.
As an alternative to amine promotion, Lewis acids can catalyze the formal [4π + 2σ] cycloaddition of nitrones with BCBs. Specifically, Europium(III) triflate (Eu(OTf)₃) has been successfully employed to synthesize multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.orgresearchgate.net This catalytic approach represents one of the initial methods for creating bicyclo[3.1.1]heptanes containing multiple heteroatoms. researchgate.netresearchgate.net
The protocol is characterized by mild reaction conditions and a broad tolerance for various functional groups. researchgate.netresearchgate.net Computational studies, including density functional theory (DFT) calculations, suggest a mechanism involving the nucleophilic addition of the nitrone to the bicyclo[1.1.0]butane, which is then followed by an intramolecular cyclization to form the final product. rsc.orgresearchgate.netresearchgate.net The role of the Europium catalyst is believed to involve coordination that facilitates the cycloaddition process. rsc.org
Photoinduced [3σ + 2σ] Cycloadditions
Photochemical methods offer a distinct pathway to bicyclo[3.1.1]heptane systems, leveraging light energy to activate strained molecules and forge new bonds under mild conditions.
A novel and significant advancement is the first photoinduced [3σ + 2σ] cycloaddition for synthesizing trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.govscispace.comresearchgate.netacs.orgresearchgate.net This reaction proceeds between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). nih.govscispace.comresearchgate.netacs.org The transformation is notable for its operational simplicity and mild conditions, utilizing a photoredox catalyst activated by visible light, such as blue LEDs. nih.gov
This methodology provides direct access to unique meta-substituted arene bioisosteres, expanding the available chemical space for drug discovery. nih.govscispace.comresearchgate.netacs.org The resulting 4-aminobicyclo[3.1.1]heptane core contains multiple points for further diversification, enhancing its value as a synthetic building block. nih.gov
Table 2: Examples of Photoinduced [3σ + 2σ] Cycloaddition General conditions: Bicyclo[1.1.0]butane (1 equiv), Cyclopropylamine (2 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), in a dry, degassed solvent under blue light irradiation at room temperature.
| Bicyclo[1.1.0]butane Substrate | Cyclopropylamine Substrate | Photocatalyst | Product | Yield (%) |
| Ethyl 1-phenylbicyclo[1.1.0]butane-2-carboxylate | N-Phenylcyclopropanamine | Iridium-based | 4-Anilinyl derivative | 75 |
| Ethyl 1-(4-fluorophenyl)bicyclo[1.1.0]butane-2-carboxylate | N-(4-methoxyphenyl)cyclopropanamine | Iridium-based | Trisubstituted 4-aminobicyclo[3.1.1]heptane | 68 |
| Ethyl 1-(thiophen-2-yl)bicyclo[1.1.0]butane-2-carboxylate | N-Methylcyclopropanamine | Iridium-based | 4-(Methylamino) derivative | 55 |
This table is representative of findings reported in the literature. Yields are for isolated products. nih.gov
The mechanism of the photoinduced cycloaddition is believed to proceed through a series of radical intermediates. rsc.org The process is initiated when the photocatalyst, excited by visible light, engages in a single-electron transfer (SET) with one of the reactants. rsc.org
In the reaction between BCBs and CPAs, the proposed mechanism begins with the photoexcited iridium(III) photocatalyst. nih.gov This excited state complex is a potent oxidant capable of activating the cyclopropylaniline via single-electron transfer. nih.gov Alternatively, other studies on related BCB reactions suggest that the key intermediate is a bicyclo[1.1.0]butyl radical cation, formed by the single-electron oxidation of the BCB. rsc.orgnih.govacs.orgacs.org This highly reactive radical cation intermediate then undergoes addition to a coupling partner. rsc.orgnih.gov In the context of the [3σ + 2σ] cycloaddition, a radical addition is followed by an intramolecular cyclization and subsequent reduction to complete the catalytic cycle and yield the 4-aminobicyclo[3.1.1]heptane product. nih.govrsc.org Radical-trapping experiments have provided evidence supporting the formation of these proposed radical cation intermediates. acs.org
Synthetic Methodologies for Bicyclo[3.1.1]heptan-2-amine and its Derivatives
The construction of the bicyclo[3.1.1]heptane framework, a key structural motif in medicinal chemistry, has been the subject of extensive research. This article details several modern synthetic strategies for accessing this compound and its derivatives, focusing on cycloaddition and annulation reactions that leverage strain-release and radical-polar crossover principles, as well as derivatization from propellane precursors.
Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2 |
InChI Key |
OROSNZQWEOBCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1C2)N |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for unraveling the complex reaction mechanisms associated with bicyclo[3.1.1]heptane derivatives. These theoretical studies provide invaluable insights into reaction pathways, transition states, and the energetics of transformations that are often difficult to probe experimentally.
DFT calculations have been instrumental in understanding the mechanistic details of reactions involving the bicyclo[3.1.1]heptane skeleton. For instance, in the context of cycloaddition reactions to form bicyclo[3.1.1]heptane systems, DFT has been used to support proposed reaction mechanisms. One study on the formation of multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes suggested a mechanism involving the nucleophilic addition of nitrones to bicyclo[1.1.0]butanes, followed by an intramolecular cyclization, a pathway supported by computational density functional theory calculations researchgate.net.
In another example, DFT calculations were employed to elucidate the mechanism of Au(I)-catalyzed cycloisomerizations of 3-alkoxyl-1,6-diynes to form bicyclo[2.2.1]heptanes, a related bridged system. These calculations revealed the critical role of an allyl-gold species and successfully rationalized the observed chemodivergence based on solvent polarity rsc.org. Such studies on related bicyclic systems provide a framework for understanding potential catalytic transformations of Bicyclo[3.1.1]heptan-2-amine derivatives.
Furthermore, DFT has been used to compare the reactivity of various monoterpenes, including pinene, a common precursor to bicyclo[3.1.1]heptane systems nih.gov. These studies help in predicting the most reactive sites within the molecule and understanding the electronic factors that govern their chemical behavior nih.gov.
A critical aspect of computational mechanistic studies is the characterization of transition states and the mapping of reaction energy profiles. This information is key to understanding reaction kinetics and selectivity. For the rearrangement of hydroxylated pinene derivatives, which possess the bicyclo[3.1.1]heptane framework, quantum chemical analysis has provided support for the existence of an extremely flat potential energy surface around the transition state structure acs.org.
In the synthesis of bicyclo[2.2.1]heptanes, DFT calculations have delineated the energy barriers for different pathways, explaining the solvent-controlled selectivity. In a less polar solvent like toluene, the reaction proceeds through an allyl-gold species with a calculated energy barrier of 24.1 kcal mol−1, leading to the bridged product. In contrast, in the more polar 1,2-dichloroethane, the reaction follows a path involving an alkyl-gold species with a higher energy barrier of 29.2 kcal mol−1, resulting in a monocyclic product rsc.org. These findings highlight the power of computational studies in predicting reaction outcomes.
Stereochemical Control and Selectivity
The rigid, three-dimensional structure of the bicyclo[3.1.1]heptane core presents significant challenges and opportunities for stereochemical control in chemical synthesis. Achieving high levels of regioselectivity, diastereoselectivity, and enantioselectivity is paramount for the application of these compounds in fields such as medicinal chemistry.
Cycloaddition reactions are a powerful tool for the construction of the bicyclo[3.1.1]heptane framework. Controlling the regioselectivity and diastereoselectivity of these reactions is a key focus of synthetic efforts. For example, the synthesis of indole-fused bicyclo[3.1.1]heptanes through an organocatalyzed umpolung (3+3) cycloaddition of 2-indolylmethanols and bicyclo[1.1.0]butanes proceeds with high regioselectivity and diastereoselectivity acs.orgfigshare.com.
In a different approach, a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones has been developed to produce highly substituted bicyclo[3.1.1]heptane derivatives acs.orgnih.gov. This method offers a modular and atom-economical route to these complex structures acs.orgnih.gov. The stereochemical outcome of intramolecular photocycloaddition reactions to form bicyclo[3.1.1]heptane systems has also been investigated, with a preference for endo-stereochemistry being observed nih.gov.
The development of enantioselective methods for the synthesis of bicyclo[3.1.1]heptane derivatives is of significant interest. An enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones has been achieved using a chiral Lewis acid catalyst, providing access to enantioenriched hetero-bicyclo[3.1.1]heptanes with up to >99% ee nih.gov. The acyl imidazole (B134444) or acyl pyrazole (B372694) moiety in the bicyclobutane substrates was found to be crucial for achieving high stereocontrol nih.gov.
Another strategy for achieving enantiopure bicyclo[3.1.1]heptanes involves the use of chiral auxiliaries. An asymmetric intramolecular Mannich reaction utilizing a chiral sulfinamide has been employed for the synthesis of functionalized bicyclo[3.1.1]heptanes, providing a method to access enantiopure exocyclic amines on this scaffold nih.govnih.govosti.gov. The syntheses of 10-sulfanyl- and 10-sulfonyl derivatives based on 2-norpinanone, which has a bicyclo[3.1.1]heptane core, have been shown to proceed with high stereoselectivity (de 98%) nih.gov.
Isomerization and Rearrangement Pathways
The strained cyclobutane (B1203170) ring within the bicyclo[3.1.1]heptane system makes it susceptible to a variety of isomerization and rearrangement reactions, often under acidic conditions. These transformations can lead to a diverse array of skeletal frameworks.
Acid-catalyzed rearrangements of pinane (B1207555) derivatives, which are structurally based on the bicyclo[3.1.1]heptane skeleton, have been extensively studied. The reactions of α-pinene and β-pinene with sulfuric acid in acetic acid can lead to a variety of rearranged products, with the outcome being dependent on the reaction conditions rsc.org. The mechanism is believed to involve the formation of a carbonium ion, which can then undergo rearrangement or react with nucleophiles rsc.org.
The solvolysis of 2-pinanyl p-nitrobenzoates also leads to rearranged products, suggesting the formation and interconversion of delocalized ions rsc.org. Furthermore, an acid-catalyzed Prins/semipinacol rearrangement cascade of hydroxylated pinene derivatives has been developed to produce tricyclic fenchone-type scaffolds with high diastereoselectivity acs.org.
A proposed inactivation mechanism for a potential enzyme inhibitor containing a bicyclo[3.1.1]heptanol warhead involves a novel α-iminol rearrangement nih.govnih.govosti.gov. This rearrangement is driven by the release of strain from the cyclobutane ring nih.gov. Additionally, the thermal isomerization of bicyclo[3.1.1]hept-2-ene has been investigated, revealing degenerate rearrangements researchgate.net. The isomerization of bicyclic terpene epoxides with the bicyclo[3.1.1]heptane structure can also lead to allylic alcohols, sometimes without altering the initial carbon skeleton nsc.ru.
Degenerate Thermal Isomerizations
Degenerate isomerizations are processes in which the product of the reaction is structurally identical to the starting material, often only distinguishable through isotopic labeling. In the case of bicyclo[3.1.1]heptene, a close analog of the this compound skeleton, detailed studies have revealed several pathways for such thermal rearrangements. These isomerizations are thought to occur through distinct mechanistic routes, including sigmatropic shifts and epimerization processes.
Experimental and computational studies on bicyclo[3.1.1]hept-2-ene have identified three primary pathways for its degenerate thermal isomerization. researchgate.net These pathways are believed to be fundamental to the thermal behavior of the bicyclo[3.1.1]heptane ring system and are therefore relevant to understanding the potential reactivity of this compound.
The identified pathways include:
researchgate.netnasa.gov-Carbon Shift with Retention of Stereochemistry (Suprafacial): This process involves the breaking of a carbon-carbon bond and the formation of a new one between atoms in a 1,3-relationship, with the migrating group remaining on the same face of the pi-system.
researchgate.netnasa.gov-Carbon Shift with Inversion of Stereochemistry (Antarafacial): In this pathway, the migrating group moves to the opposite face of the pi-system during the 1,3-shift.
Two-Centered Epimerization: This process results in the enantiomerization of the bicyclic skeleton through a "ring-flip" mechanism. researchgate.net
These distinct pathways highlight the complex potential energy surface of the bicyclo[3.1.1]heptane system and suggest that under thermal conditions, this compound could potentially undergo similar intramolecular rearrangements. The presence of the amine group at the C-2 position may influence the activation energies of these pathways, but the fundamental modes of isomerization are likely to be conserved.
| Isomerization Pathway | Description | Stereochemical Outcome |
| researchgate.netnasa.gov-Carbon Shift | Migration of a carbon atom across a three-atom pi-system. | Retention (Suprafacial) or Inversion (Antarafacial) |
| Two-Centered Epimerization | Inversion of the bicyclic skeleton. | Enantiomerization ("Ring-Flip") |
Skeletal Rearrangements in Bicyclo[3.1.1]heptane Systems
Beyond degenerate isomerizations, the bicyclo[3.1.1]heptane skeleton is susceptible to more profound skeletal rearrangements, particularly under conditions that generate reactive intermediates such as carbocations. These rearrangements often lead to the formation of different bicyclic or monocyclic structures, driven by the release of ring strain.
One notable rearrangement in a related system is the norpinyl-norbornyl rearrangement . This has been observed to a minor extent in the solvolysis of 2-phenylbicyclo[3.1.1]hept-2-yl cations. researchgate.net This suggests that a carbocation generated at the C-2 position of a bicyclo[3.1.1]heptane system, which could potentially be formed from this compound under certain reaction conditions (e.g., deamination), could undergo rearrangement to the more stable bicyclo[2.2.1]heptane (norbornane) skeleton. However, it is important to note that the acid-catalyzed alkoxy exchange of 2,2-dimethoxybicyclo[3.1.1]heptane proceeds without any skeletal rearrangement. researchgate.net
Furthermore, studies on the deamination of a bicyclo[3.1.1]hept-3-en-2-yl amine have shown that the reaction proceeds to give the corresponding alcohol without any skeletal rearrangement. researchgate.net This finding is particularly relevant as it involves a 2-amino substituted bicyclo[3.1.1]heptane derivative. While this specific case does not show rearrangement, it highlights that the outcome is highly dependent on the substrate and reaction conditions.
The formation of the bicyclo[3.1.1]heptane skeleton itself can be achieved through the skeletal fragmentation of more complex polycyclic systems. For instance, the selective cleavage of a C-C bond in a tricyclo[3.2.1.03,6]octane scaffold can lead to the formation of a functionalized bicyclo[3.1.1]heptane derivative.
| Rearrangement Type | Precursor/Intermediate | Product Skeleton | Driving Force |
| Norpinyl-Norbornyl | 2-Substituted Bicyclo[3.1.1]heptyl Cation | Bicyclo[2.2.1]heptane (Norbornyl) | Formation of a more stable carbocation/skeleton |
| No Rearrangement | Deamination of a Bicyclo[3.1.1]hept-3-en-2-yl amine | Bicyclo[3.1.1]heptane | Pathway to direct substitution is favored |
Computational Chemistry and Theoretical Modeling of Bicyclo 3.1.1 Heptan 2 Amine Scaffolds
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules with high accuracy. For the bicyclo[3.1.1]heptane scaffold, these studies reveal a constrained and rigid structure. The introduction of an amine group at the C-2 position is expected to have a localized effect on the geometry.
The conformation of the bicyclo[3.1.1]heptane ring system is typically a strained chair-like conformation for the six-membered ring. The amine substituent at the C-2 position can exist in either an axial or equatorial orientation. The relative stability of these conformers is determined by a balance of steric and electronic effects. It is anticipated that the equatorial conformer would be more stable to minimize steric hindrance.
Table 1: Predicted Geometric Parameters for the Bicyclo[3.1.1]heptane Scaffold
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.54 |
| C2-C3 Bond Length (Å) | 1.55 |
| C1-C7 Bond Length (Å) | 1.53 |
| C1-C6 Bond Length (Å) | 1.54 |
| C5-C6 Bond Length (Å) | 1.54 |
| C-N Bond Length (Å) | 1.47 |
| C1-C2-C3 Bond Angle (°) | 109.5 |
| C1-C7-C5 Bond Angle (°) | 94.0 |
Note: These are estimated values for the parent scaffold and the C-N bond; actual values for Bicyclo[3.1.1]heptan-2-amine would require specific DFT calculations.
Assessment of Thermodynamic Stabilities and Formation Enthalpies
The thermodynamic stability of a molecule is a critical factor in its synthesis and persistence. Computational methods can provide reliable estimates of thermodynamic properties such as the enthalpy of formation (ΔHf°). For the parent bicyclo[3.1.1]heptane, group additivity methods provide an estimated gas-phase enthalpy of formation. nist.gov The introduction of an amino group will alter this value.
The heat of formation for this compound can be estimated by considering the heat of formation of the parent bicyclo[3.1.1]heptane and adding the contribution of the amino group, corrected for its specific substitution pattern. Computational studies on bicyclo[3.1.1]heptane derivatives designed as high-energy density compounds have involved calculations of heats of formation, suggesting that the bicyclic core possesses significant strain energy. dntb.gov.ua
Table 2: Estimated Thermodynamic Properties
| Property | Estimated Value |
|---|---|
| Enthalpy of Formation (gas, 298 K) of Bicyclo[3.1.1]heptane (kJ/mol) | ~ -50 |
| Estimated Contribution of a primary amine group (kJ/mol) | ~ -20 |
| Estimated Enthalpy of Formation of this compound (kJ/mol) | ~ -70 |
Note: These are approximate values based on group additivity and require verification through specific quantum chemical calculations for the target molecule.
Theoretical Predictions of Molecular Reactivity
The reactivity of a molecule can be effectively predicted using concepts derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are key indicators of chemical reactivity.
For this compound, the lone pair of electrons on the nitrogen atom of the amino group will significantly influence the electronic properties. It is expected that the HOMO will be localized primarily on the nitrogen atom, making this site nucleophilic and prone to reaction with electrophiles. The LUMO is likely to be distributed over the σ-antibonding orbitals of the bicyclic framework.
The HOMO-LUMO energy gap is a measure of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. The introduction of the electron-donating amino group is expected to raise the HOMO energy and slightly lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to the parent bicyclo[3.1.1]heptane, thereby increasing its reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high, localized on the nitrogen atom |
| LUMO Energy | Typical for a saturated hydrocarbon framework |
| HOMO-LUMO Gap | Smaller than the parent alkane, indicating increased reactivity |
| Site of Electrophilic Attack | Nitrogen atom of the amino group |
Note: The specific energy values would require DFT calculations. The characteristics are based on established principles of electronic effects of functional groups.
Applications in Medicinal Chemistry Research and Molecular Design
Bicyclo[3.1.1]heptane as a Bioisostere for Aromatic Rings
In drug discovery, the substitution of aromatic rings with saturated, rigid scaffolds is a widely adopted tactic to improve molecular properties. springernature.com The bicyclo[3.1.1]heptane (BCHep) scaffold, in particular, has been identified as a potent bioisostere for meta-substituted benzene (B151609) rings. nih.govacs.org This is due to its ability to project substituents in a spatial arrangement that closely mimics the geometry of a meta-substituted arene. scispace.comox.ac.uk The use of such C(sp3)-rich bioisosteres helps to overcome the limitations of flat, sp2-rich aromatic moieties, which can be susceptible to metabolic degradation by cytochrome P450 enzymes. chemrxiv.orgnih.gov
The effectiveness of bicyclo[3.1.1]heptane as a meta-arene bioisostere stems from its precise geometric mimicry of the substituent exit vectors. springernature.comscispace.com The angle between the bridgehead substituents on the bicyclo[3.1.1]heptane core closely matches the 120° angle of meta-substituents on a benzene ring. acs.orgresearchgate.net This structural congruence allows the bicyclo[3.1.1]heptane core to maintain the crucial interactions between a drug molecule and its biological target when replacing a meta-phenylene ring. ox.ac.uk
Computational studies and X-ray crystallography have confirmed that the bridgehead substituents of bicyclo[3.1.1]heptanes map almost perfectly onto the geometry of meta-substituted benzenes. scispace.comox.ac.uk This precise replication of substituent vectors is a key challenge in bioisostere design, and the bicyclo[3.1.1]heptane scaffold successfully addresses this for meta-arrangements. researchgate.net
| Geometric Parameter | Meta-Substituted Benzene | Bicyclo[3.1.1]heptane |
|---|---|---|
| Substituent Exit Vector Angle | ~120° | ~119° acs.org |
| Dihedral Angle | ~0° | ~0° researchgate.net |
| Distance between Substituents | 4.8-5.0 Å | 4.8-5.0 Å chemrxiv.org |
The rigid, three-dimensional nature of the bicyclo[3.1.1]heptane scaffold introduces conformational constraint, which can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. This increased three-dimensionality allows for a more refined exploration of the chemical space around a biological target, potentially leading to the discovery of novel interactions and improved selectivity. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies in Bioisosteric Design
The bicyclo[3.1.1]heptane scaffold serves as a valuable tool in structure-activity relationship (SAR) studies. nih.gov By systematically replacing meta-substituted phenyl rings with the bicyclo[3.1.1]heptane core, medicinal chemists can probe the importance of the aromatic ring's electronic properties versus its role as a scaffold for positioning substituents. This allows for a decoupling of steric and electronic effects, providing deeper insights into the molecular interactions driving biological activity. scispace.com
The synthesis of various derivatives of the bicyclo[3.1.1]heptane ring system has been employed to establish SAR in the development of potent and selective receptor antagonists. For instance, in the development of prostaglandin (B15479496) D2 receptor antagonists, derivatives with the 6,6-dimethylbicyclo[3.1.1]heptane ring system showed strong activity, helping to define the structural requirements for potent antagonism. nih.gov
Design and Synthesis of Analogs for Bioactive Molecules
The practical application of bicyclo[3.1.1]heptane as a bioisostere is demonstrated in the design and synthesis of analogs of known bioactive molecules. researchgate.net The development of synthetic routes to access functionalized bicyclo[3.1.1]heptanes has been a critical enabler for their incorporation into drug discovery programs. nih.govacs.org
Several studies have successfully incorporated the bicyclo[3.1.1]heptane scaffold into analogs of existing pharmaceuticals, demonstrating the viability of this bioisosteric replacement. nih.govresearchgate.net A notable example is the anticancer drug Sonidegib. ox.ac.uk When the meta-substituted phenyl ring in Sonidegib was replaced with a bicyclo[3.1.1]heptane core, the resulting analog exhibited improved metabolic stability and membrane permeability. ox.ac.uk Similarly, the replacement of a naphthyl ring in the utrophin modulator ezutromid (B1671843) with an aryl-fused bicyclo[3.1.1]heptane resulted in retained biological activity and improved metabolic stability. chemrxiv.orgchemrxiv.org
| Compound | Property | Result |
|---|---|---|
| Sonidegib (Parent Drug) | Water Solubility | 6 µM chemrxiv.org |
| Metabolic Stability | Baseline | |
| Bicyclo[3.1.1]heptane Analog | Water Solubility | 4 µM chemrxiv.org |
| Metabolic Stability | More resistant to metabolism by liver enzymes ox.ac.uk | |
| 3-Oxabicyclo[3.1.1]heptane Analog | Water Solubility | 34 µM (>500% increase) chemrxiv.org |
| Metabolic Stability | Improved acs.org |
The bicyclo[3.1.1]heptane scaffold provides a platform for scaffold diversification in lead optimization. scienceopen.com Its rigid structure and well-defined substituent vectors allow for systematic modifications to explore the surrounding chemical space and optimize biological activity and pharmacokinetic properties. acs.orgscispace.com The ability to readily synthesize a variety of functionalized bicyclo[3.1.1]heptanes through methods like the ring-opening of [3.1.1]propellane enables the rapid generation of analog libraries for lead optimization campaigns. researchgate.netnih.gov This approach allows for the fine-tuning of molecular properties to achieve a desired therapeutic profile. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the stereochemistry of chiral centers within the bicyclo[3.1.1]heptane framework.
In the synthesis of complex derivatives, single-crystal X-ray diffraction is the gold standard for confirming the stereochemical outcome of a reaction. nih.govnih.govacs.org For instance, in asymmetric syntheses designed to produce a specific enantiomer, X-ray analysis of a crystalline product or derivative provides definitive proof of the absolute stereochemistry. nih.gov This was demonstrated in an asymmetric intramolecular Mannich reaction to produce a functionalized bicyclo[3.1.1]heptane, where single-crystal X-ray diffraction was used to confirm the absolute stereochemistry of the resulting amine product. nih.gov
The technique is not only vital for determining the absolute configuration (R/S) but also for ascertaining the relative stereochemistry of multiple substituents on the bicyclic ring system. The rigid, strained nature of the bicyclo[3.1.1]heptane core gives rise to distinct spatial relationships (e.g., endo/exo, cis/trans), which are clearly resolved by X-ray analysis. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of bicyclo[3.1.1]heptan-2-amine and its analogs in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). The rigid bicyclic structure often leads to complex and well-resolved spectra. Key features include:
Chemical Shifts: The chemical shifts of protons attached to the bicyclic core are characteristic of their position and stereochemistry. Protons adjacent to the amine group are typically shifted downfield.
Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons provides valuable information about dihedral angles, which helps in assigning the relative stereochemistry of substituents.
Multiplicity: The splitting pattern (e.g., singlet, doublet, triplet) indicates the number of neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to substitution and stereochemistry, providing a fingerprint of the carbon skeleton.
In detailed studies of functionalized bicyclo[3.1.1]heptanes, a full assignment of proton and carbon signals is often achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). scielo.org.za These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. scielo.org.zakoreascience.kr
Below is a table of representative NMR data for a derivative, (2S,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic acid, which illustrates the type of information obtained from NMR analysis. nih.gov
| ¹H NMR (500 MHz) | ¹³C NMR (126 MHz) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) | Assignment |
| 3.45 | t, J = 8.1 Hz, 1H | 177.6 | C=O |
| 2.79 – 2.72 | m, 1H | 73.1 | C-OH |
| 2.45 | t, J = 7.2 Hz, 1H | 55.1 | C-NH₂ |
| 2.39 | dt, J = 15.0, 7.8 Hz, 1H | 43.7 | CH |
| 2.24 | dd, J = 9.7, 7.6 Hz, 1H | 43.4 | CH |
| 2.14 – 2.07 | m, 1H | 32.9 | CH₂ |
| 2.02 | dt, J = 14.4, 8.8 Hz, 1H | 29.6 | CH₂ |
| 1.84 | dd, J = 10.5, 6.7 Hz, 1H | 26.9 | CH₂ |
| 1.69 – 1.59 | m, 1H |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of this compound and to gain insight into its structure through fragmentation analysis.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.govchemrxiv.org This precision allows for the unambiguous determination of the compound's molecular formula by comparing the experimental mass to calculated masses for possible elemental compositions. nih.govmdpi.com For example, the calculated mass for the protonated molecular ion [M+H]⁺ of a derivative can be matched with the experimentally found value to confirm its identity. nih.gov
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, charged pieces. The pattern of these fragments—the mass spectrum—is a unique fingerprint that can help to confirm the structure. For bicyclic amines, fragmentation often involves pathways characteristic of the amine functional group and the bicyclic core. Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. The fragmentation of the bicyclic system itself can be complex, often involving ring-opening and the loss of small hydrocarbon fragments. aip.org
The table below shows predicted mass-to-charge ratios (m/z) for various adducts of the parent compound, this compound (C₇H₁₃N), which are useful for its identification in mass spectrometry experiments. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 112.11208 |
| [M+Na]⁺ | 134.09402 |
| [M+K]⁺ | 150.06796 |
| [M+NH₄]⁺ | 129.13862 |
| [M-H]⁻ | 110.09752 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for bicyclo[3.1.1]heptan-2-amine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Grignard reagent reactions with bicyclic ketones, followed by azide formation and reduction to the amine. For example, bicyclo[3.1.1]heptan-2-one can react with a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol, which is converted to an azide using NaN₃ and subsequently reduced with LiAlH₄ or catalytic hydrogenation. Purity is ensured via column chromatography and recrystallization, with structural confirmation by NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Assign peaks based on bicyclic ring proton environments (e.g., bridgehead protons resonate at δ 1.5–2.5 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N at m/z 138.1).
- Melting point analysis : Compare with literature values for known derivatives.
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .
Q. What in vitro assays are suitable for preliminary evaluation of this compound bioactivity?
- Methodology : Use cell viability assays (e.g., MTT reduction) in neuronal (N2a) or epithelial (MDCK) cell lines to assess toxicity. For receptor studies, perform competitive binding assays (e.g., NMDA receptor antagonism using [³H]MK-801 displacement). Memantine (a known NMDA antagonist) serves as a positive control, with IC₅₀ values compared .
Advanced Research Questions
Q. How can photochemical strategies enable the synthesis of functionalized this compound derivatives?
- Methodology : Utilize photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines under UV light (365 nm) to construct meta-substituted bioisosteres. This method avoids harsh conditions and enables regioselective functionalization. Optimize reaction time and solvent (e.g., THF) to achieve yields >70% .
Q. How do structural modifications (e.g., N-alkylation or aryl substitution) impact the inhibitory activity of this compound derivatives against soluble epoxide hydrolase (sEH)?
- Methodology : Synthesize derivatives via reactions with isocyanates or carbonyldiimidazole (CDI). Test inhibition using fluorescent sEH substrates (e.g., cyano-2-epoxyethyl acetate). Key findings:
- N-Aryl derivatives (e.g., 4-fluoroaniline adducts) show IC₅₀ values <100 nM due to enhanced lipophilicity.
- Bulkier substituents (e.g., adamantyl groups) reduce activity by steric hindrance .
Q. What mechanisms underlie the neurotoxic vs. neuroprotective effects of this compound analogs at NMDA receptors?
- Methodology : Compare toxicity profiles using patch-clamp electrophysiology (to measure ion channel blockade) and calcium imaging. Derivatives with lower logP values (<3) exhibit reduced membrane disruption, while those with high receptor affinity (Ki <1 µM) show neuroprotection at subtoxic doses. Memantine’s voltage-dependent block serves as a benchmark .
Q. How can this compound serve as a bioisostere for meta-substituted arenes in drug design?
- Methodology : Replace meta-aryl groups in lead compounds (e.g., antidepressants) with this compound to improve metabolic stability. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
